![molecular formula C9H10N2O3S B1452837 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid CAS No. 1219827-65-2](/img/structure/B1452837.png)
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been documented in the literature . These compounds are synthesized and characterized by FTIR and NMR . The yield of these compounds can vary, but one example provided a yield of 50%, with a melting point of 196–198 °C .Molecular Structure Analysis
The molecular structure of 2-aminothiazoles can be determined using techniques such as NMR . For example, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons in the molecule .Chemical Reactions Analysis
2-Aminothiazoles can participate in a variety of chemical reactions. They are used as starting materials for the synthesis of diverse heterocyclic analogues . These compounds have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazoles can vary depending on the specific compound. For example, a related compound had a melting point of 196–198 °C . The compound’s IR spectrum showed signals corresponding to various functional groups in the molecule .Scientific Research Applications
Pharmaceutical Applications
Thiazole derivatives, including the compound , have been extensively studied for their potential as therapeutic agents. They exhibit a wide range of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties . Specifically, thiazole rings are integral to the structure of certain antiretroviral drugs, like Ritonavir, and antineoplastic drugs, such as Tiazofurin, which are used in cancer treatment .
Agricultural Chemistry
In agriculture, thiazole compounds serve as precursors for the synthesis of fungicides and biocides. Their ability to inhibit microbial growth makes them valuable in protecting crops from fungal infections and in preserving stored agricultural products .
Material Science
Thiazole derivatives are used in material science as chemical reaction accelerators and as intermediates in organic synthesis . Their structural versatility allows them to be incorporated into various materials, potentially enhancing their properties or facilitating the synthesis of complex compounds.
Environmental Science
The environmental applications of thiazole derivatives include their use as intermediates in the synthesis of compounds that can help in environmental monitoring and remediation efforts. For example, certain thiazole-based compounds are used as biomarkers for detecting cyanide poisoning, which is crucial in environmental disaster management .
Biochemistry Research
In biochemistry, thiazole derivatives are studied for their role in enzyme inhibition, which can lead to the development of new drugs. They are also explored for their potential in modulating biological pathways, which is essential for understanding disease mechanisms and developing targeted therapies .
Synthetic Chemistry
Thiazole compounds are valuable in synthetic chemistry for constructing complex molecular architectures. They are often used as building blocks in the synthesis of larger, more complex molecules due to their reactivity and the diverse chemical transformations they can undergo .
Safety and Hazards
Future Directions
2-Aminothiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the therapeutic potential of these compounds, particularly their roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The development of new synthetic methods and the design of novel 2-aminothiazole derivatives will also be important areas of future research .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell proliferation, inflammation, and microbial growth .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzyme activity, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . These include pathways involved in cell proliferation, inflammation, and microbial growth . The downstream effects of these disruptions can lead to various outcomes, including cell death, reduced inflammation, and inhibited microbial growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. Their metabolism and excretion would likely depend on the specific structure of the compound and the presence of functional groups that can be metabolized or excreted.
Result of Action
Thiazole derivatives have been reported to have various effects, including anti-inflammatory, antimicrobial, and antitumor activities . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways .
Action Environment
For instance, the solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment.
properties
IUPAC Name |
2-acetamido-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4(12)10-9-11-7-5(8(13)14)2-3-6(7)15-9/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIKNVWLRJDMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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